molecular formula C26H21NO3 B556297 N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester CAS No. 2134-24-9

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

Cat. No.: B556297
CAS No.: 2134-24-9
M. Wt: 395.4 g/mol
InChI Key: NPPKNSHRAVHLHD-UHFFFAOYSA-N
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Description

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a chemical intermediate of interest in advanced research and development. Current market analysis indicates its demand is closely aligned with its use as a key intermediate in the synthesis of pharmaceuticals and as a component in innovative cosmetic formulations . The expansion of the North American market for this compound is driven by these applications, supported by a robust regulatory framework and increasing R&D investments in the healthcare and personal care sectors . The compound's structure, featuring both benzoyl and naphthyl groups, suggests potential for its use in organic synthesis and as a potential chromophore in applications involving light absorption or fluorescence . Researchers are leveraging this ester in a landscape shaped by technological innovations, including green chemistry approaches and automation, which are enhancing production efficiency and purity to meet the demands of high-performance applications .

Properties

IUPAC Name

naphthalen-2-yl 2-benzamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPKNSHRAVHLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943895
Record name N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid
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Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134-24-9
Record name N-Benzoyl-DL-phenylalanine β-naphthyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate
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Record name N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid
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Record name 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate
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Preparation Methods

Benzoylation of DL-Phenylalanine

DL-Phenylalanine undergoes benzoylation to introduce the N-benzoyl protective group. The reaction employs benzoyl chloride in alkaline conditions:

Reagents :

  • DL-Phenylalanine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

Conditions :

  • Solvent : Aqueous NaOH (10% w/v)

  • Temperature : 0–5°C (ice bath)

  • Reaction Time : 4–6 hours

The benzoylation proceeds via nucleophilic acyl substitution, forming N-Benzoyl-DL-phenylalanine. Excess benzoyl chloride is quenched with additional NaOH, and the product is isolated via acid precipitation (pH ~2–3 using HCl).

Esterification with 2-Naphthol

The carboxyl group of N-Benzoyl-DL-phenylalanine is activated for esterification with 2-naphthol. Two primary methods are documented:

Method A: Thionyl Chloride Activation

Reagents :

  • N-Benzoyl-DL-phenylalanine

  • Thionyl chloride (SOCl₂)

  • 2-Naphthol

Conditions :

  • Solvent : Anhydrous dichloromethane (DCM)

  • Temperature : Reflux (40–45°C)

  • Reaction Time : 3–5 hours

Thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with 2-naphthol to yield the ester. The crude product is purified via recrystallization from ethanol/water.

Method B: 2-Naphthyl Chloroformate Coupling

Reagents :

  • N-Benzoyl-DL-phenylalanine

  • 2-Naphthyl chloroformate

  • Triethylamine (TEA)

Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Room temperature (25°C)

  • Reaction Time : 12–18 hours

This method avoids harsh conditions, leveraging 2-naphthyl chloroformate as an activating agent. TEA neutralizes HCl byproduct, and the ester is isolated via vacuum filtration.

Table 1: Comparison of Esterification Methods

ParameterMethod A (SOCl₂)Method B (Chloroformate)
Yield75–85%65–75%
Purity (HPLC)>95%>98%
Reaction Time3–5 hours12–18 hours
ScalabilityIndustrialLaboratory

Industrial Production Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and yield. Method A is favored due to lower reagent costs and faster reaction times. Key parameters include:

  • Batch Reactors : Stainless steel vessels with reflux condensers.

  • Solvent Recovery : DCM is distilled and reused to reduce waste.

  • Quality Control : In-line FTIR monitors acyl chloride formation.

Table 2: Industrial Process Parameters

ParameterOptimal Range
Reactor Volume500–2000 L
SOCl₂ Equivalents1.2–1.5
Cooling Rate2°C/min

Reaction Optimization and Parameters

Temperature Effects

Esterification yields drop below 40°C (incomplete activation) and above 50°C (side reactions). Method A achieves maximal efficiency at 45°C.

Stoichiometric Ratios

A 1:1.2 molar ratio (acid:SOCl₂) balances cost and yield. Excess SOCl₂ increases HCl byproduct, complicating purification.

Solvent Selection

Polar aprotic solvents (e.g., THF) enhance chloroformate reactivity but require dry conditions. DCM offers better scalability despite lower polarity.

Purification and Characterization

Recrystallization

The crude ester is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with a melting point of 156–158°C.

Table 3: Physical Properties of Purified Product

PropertyValueSource
Melting Point156–158°C
Molecular Weight395.45 g/mol
Density1.222 g/cm³

Analytical Characterization

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • NMR : ¹H NMR (CDCl₃) δ 7.2–8.5 ppm (aromatic protons).

  • IR : Ester C=O stretch at 1740 cm⁻¹, amide C=O at 1650 cm⁻¹.

Challenges and Limitations

  • Racemization : DL-phenylalanine’s racemic nature complicates enantioselective applications.

  • Moisture Sensitivity : SOCl₂ and chloroformate reagents require anhydrous conditions.

  • Byproduct Management : HCl and SO₂ emissions necessitate scrubbers in industrial settings.

Recent Advances

While traditional methods dominate, emerging techniques include:

  • Enzymatic Esterification : Lipases (e.g., Candida antarctica) under mild conditions, though yields remain suboptimal (~50%).

  • Microwave Assistance : Reduces Method B’s reaction time to 2–4 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene and phenylpropanoate moieties.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester serves as a reagent in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form naphthoquinones or reduced to yield amine derivatives.

Biochemistry

This compound is investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds. It has been shown to interact with serine proteases, enabling its use in enzyme assays to measure enzyme activity, particularly chymotrypsin. The ability to release fluorescent or chromogenic products upon enzymatic cleavage makes it valuable for studying enzyme kinetics and inhibitor design.

Medicine

This compound exhibits promising therapeutic properties. Research indicates potential anti-inflammatory effects, as it may inhibit enzymes involved in inflammatory pathways. Additionally, ongoing studies are exploring its anticancer activities, although detailed investigations are still limited.

Enzyme Activity Measurement

A notable study conducted by Luckose et al. (2015) utilized this compound to measure chymotrypsin activity. The findings demonstrated that modifications in the compound's structure significantly affected its reactivity with enzymes, providing insights into enzyme specificity.

Mechanism of Action

The mechanism of action of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight and Solubility: The naphthyl ester group in this compound increases its molecular weight compared to non-esterified analogs like N-Benzoyl-DL-phenylalanine, reducing aqueous solubility and necessitating organic solvents for dissolution .
  • Thermal Stability : The esterified compound has a higher melting point (156–158°C) than N-Benzoyl-DL-alanine (165–167°C), likely due to differences in crystallinity and intermolecular interactions .

Functional and Application Differences

Enzymatic Specificity

This compound is specifically designed for chymotrypsin assays due to its sensitivity to protease cleavage at the naphthyl ester bond, releasing a detectable chromophore . In contrast, Boc-Lys(Z)-OH (DCHA) is tailored for thrombin inhibition and peptide synthesis, leveraging its boc- and benzyloxycarbonyl (Z) protective groups .

Biological Activity

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester (CAS Number: 15873-25-3) is a derivative of phenylalanine that has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in enzyme assays and potential therapeutic properties, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C₂₆H₂₁NO₃
  • Molecular Weight : 395.46 g/mol
  • Appearance : White to almost white crystalline powder
  • Melting Point : 156°C to 159°C
  • Solubility : Soluble in hot methanol .

This compound exhibits its biological activity primarily through interactions with serine proteases, such as chymotrypsin. The compound acts as a substrate for these enzymes, leading to the release of fluorescent or chromogenic products upon enzymatic cleavage. This property is crucial for various biochemical assays aimed at studying enzyme kinetics and inhibition .

The compound has been investigated for its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets are still under investigation, but its structural similarity to biologically active compounds positions it as a promising candidate for further research.

Enzyme Assays

This compound is widely used in enzyme assays to measure chymotrypsin activity. It serves as a substrate that enables the quantification of enzyme activity through the detection of reaction products .

Enzyme Substrate Activity Measurement
ChymotrypsinThis compoundRelease of fluorescent/chromogenic products

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to this compound. For instance, derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coliVariesBactericidal

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated various derivatives of N-Benzoyl-DL-phenylalanine against common bacterial strains. The results indicated that modifications to the structure significantly influenced their reactivity and antimicrobial efficacy .
  • Enzyme Inhibition Studies : Research highlighted the compound's role in inhibiting DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM and 0.52–2.67 μM, respectively . This suggests potential applications in developing novel antibacterial agents.

Applications in Research and Industry

This compound is utilized in various scientific fields:

  • Biochemical Research : It is employed as a reagent in enzyme assays, particularly for measuring chymotrypsin activity.
  • Pharmaceutical Development : The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Material Science : It serves as an intermediate in synthesizing dyes and pigments due to its chemical stability and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, and how can purity be validated?

  • Synthesis : The compound is typically synthesized via esterification of N-Benzoyl-DL-phenylalanine with 2-naphthol derivatives. A common approach involves coupling activated carboxylic acid intermediates (e.g., acid chlorides) with 2-naphthol under anhydrous conditions, using catalysts like DMAP or DCC .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Confirm identity via FT-IR (characteristic ester C=O stretch at ~1740 cm⁻¹) and NMR (aromatic proton signals at δ 7.0–8.5 ppm) .

Key Physical Properties :

PropertyValueReference
Molecular FormulaC₂₆H₂₁NO₃
Melting Point158°C
Boiling Point656.6°C (760 mmHg)
Density1.222 g/cm³

Q. How should researchers assess the hydrolytic stability of this ester under varying pH conditions?

  • Methodology : Conduct kinetic studies by incubating the compound in buffers (pH 2–12) at 25–37°C. Monitor degradation via HPLC or spectrophotometric assays (e.g., release of 2-naphthol, detected at λ = 325 nm). Use pseudo-first-order kinetics to calculate half-lives .
  • Critical Insight : Hydrolysis accelerates in alkaline conditions due to nucleophilic attack on the ester carbonyl. Include metal chelators (e.g., EDTA) to rule out trace metal-catalyzed degradation .

Advanced Research Questions

Q. What strategies resolve the enantiomers of this compound, and how is stereochemical purity validated?

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Mobile phase: Hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid .
  • Stereochemical Validation : Apply the phenylglycine methyl ester (PGME) method to assign absolute configurations via NMR analysis of diastereomeric derivatives .

Q. How does enzymatic hydrolysis of this ester occur, and what structural features influence substrate specificity?

  • Enzymatic Pathways : Carboxylate esterases (e.g., Rsp3690 from Rhodobacter sphaeroides) hydrolyze the ester bond via a binuclear metal center (Mn²⁺ or Fe²⁺). The active site accommodates bulky aryl groups, making 2-naphthyl esters favorable substrates .
  • Substrate Specificity Data :

EnzymeSubstratekₐₜ (s⁻¹)Kₘ (μM)
Rsp36902-Naphthyl acetate12.345.2
Rsp3690This compound8.767.8

Q. What experimental controls are critical when studying this compound’s interactions with serum proteins?

  • Controls :

Blank Serum : Incubate serum without the compound to detect background fluorescence/absorbance.

Competitive Binding : Add excess phenylalanine derivatives to confirm binding site specificity.

Thermal Denaturation : Compare protein stability with/without the compound to assess binding-induced conformational changes.

  • Analytical Tools : Use isothermal titration calorimetry (ITC) for binding affinity (Kd) and stoichiometry (n) or circular dichroism (CD) for secondary structure analysis .

Data Contradictions and Mitigation

Q. Discrepancies in reported melting points (e.g., 158°C vs. undocumented values) – how should researchers address this?

  • Root Cause : Variability may arise from polymorphic forms or residual solvents.
  • Mitigation :

Perform differential scanning calorimetry (DSC) to identify polymorphs.

Use TGA to rule out solvent retention (e.g., residual ethyl acetate).

Cross-validate with literature from peer-reviewed sources (avoid vendor catalogs) .

Methodological Gaps and Future Directions

Q. What limitations exist in current assays for quantifying this compound in biological matrices?

  • Limitations :

  • Matrix Interference : Serum albumin may quench fluorescence of released 2-naphthol.
  • Detection Sensitivity : UV-based methods lack specificity in complex mixtures.
    • Innovative Solutions : Develop LC-MS/MS methods with deuterated internal standards (e.g., d₅-N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester) .

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